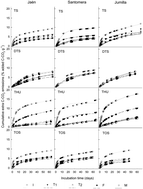Soil mineralization of two-phase olive mill wastes: effect of the lignocellulosic composition on soil C dynamics
Journal of Environmental Monitoring Pub Date: 2011-12-12 DOI: 10.1039/C1EM10490J
Abstract
The low degradation rate of two-phase olive mill wastes (TPOMW) during composting and after soil application is a characteristic feature of these materials. The aim of this work was to evaluate the relationship between the lignocellulosic fraction of TPOMW and the organic matter (


Recommended Literature
- [1] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [2] Lanthanide and actinide doped B12H122− and Al12H122− clusters: new magnetic superatoms with f-block elements†
- [3] Nonconductive layered hexagonal boron nitride exfoliation by bipolar electrochemistry†
- [4] Reduced coupling of water molecules near the surface of reverse micelles
- [5] New books
- [6] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [7] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†
- [8] Chemical heterogeneity and approaches to its control in BiFeO3–BaTiO3 lead-free ferroelectrics†
- [9] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [10] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†










